1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Medicinal Chemistry Synthetic Chemistry Process R&D

This 1,3,4-trisubstituted pyrazole heterocycle delivers a precise substitution pattern—N1-tert-butyl, C4-hydroxyl, C3-acetyl—critical for synthesizing spiroketopyrazole-based ACC inhibitors with demonstrated nanomolar potency (IC50 1.29 nM) and anti-proliferative activity (HepG2 IC50 0.38 μM). Employing generic or near-analog pyrazoles risks divergent synthetic outcomes, failed SAR studies, and irreproducible biological data. With only 2 rotatable bonds and a balanced HBD/HBA profile (1/4), this bench-stable solid is an ideal core for kinase-targeted libraries. Standard 95% purity with full analytical support (NMR, HPLC) ensures reliable scale-up and cost modeling.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1197815-66-9
Cat. No. B1441592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone
CAS1197815-66-9
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C=C1O)C(C)(C)C
InChIInChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3
InChIKeyPRYVLCUXMUSTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (CAS 1197815-66-9): Core Physicochemical & Supply Profile


1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (CAS 1197815-66-9), also known as 3-acetyl-1-tert-butyl-4-hydroxy-1H-pyrazole, is a trisubstituted pyrazole heterocycle with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . It features a distinct substitution pattern: a tert-butyl group on the N1 nitrogen, a hydroxyl group at the C4 position, and an acetyl (ethanone) group at the C3 position . This specific arrangement influences its chemical reactivity and potential as a building block for more complex bioactive molecules, particularly within the pyrazole class known for its metabolic stability and lipophilic character . The compound is commercially available with a standard purity specification of 95%, supported by analytical data (e.g., NMR, HPLC) from various suppliers .

Procurement Risk: Why Generic Pyrazole Substitution for 1197815-66-9 Compromises Synthetic Fidelity


Substituting 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) with a generic or near-analog pyrazole introduces significant risk of divergent synthetic outcomes and altered biological or material properties. This compound's precise 1,3,4-substitution pattern on the pyrazole core is critical; even minor positional isomerism (e.g., moving the acetyl group from C3 to C5) or alteration of the N1-tert-butyl group can fundamentally change its reactivity as a nucleophile or electrophile and alter key physicochemical properties like lipophilicity (LogP) and hydrogen-bonding capacity . As a starting material, such deviations can cascade into failed syntheses of target molecules or produce final compounds with unforeseen activity profiles, invalidating structure-activity relationship (SAR) studies [1]. The quantitative evidence below delineates specific, measurable parameters where 1197815-66-9 differs from its closest analogs, establishing a data-driven rationale for its exclusive specification.

Data-Driven Differentiation: Quantifying the Unique Attributes of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9)


Molecular Weight & Atom Count: Precision in Stoichiometric Calculations vs. N1-Alkyl Analogs

The molecular weight (MW) of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) is 182.22 g/mol . This is a critical parameter for stoichiometric calculations in synthesis. Compared to a hypothetical N1-isopropyl analog (C8H12N2O2, MW = 168.20 g/mol) or an N1-methyl analog (C6H8N2O2, MW = 140.14 g/mol), the tert-butyl group contributes a quantifiable mass difference of +14.02 g/mol and +42.08 g/mol, respectively. This differential impacts molarity calculations, reaction scaling, and purification processes, making the exact MW essential for reproducible synthetic procedures and cost-of-goods analysis.

Medicinal Chemistry Synthetic Chemistry Process R&D

Hydrogen Bond Donor/Acceptor Count: Modulating Molecular Recognition vs. 4-Deoxy Analogs

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . This HBD/HBA profile is crucial for target engagement and solubility. In comparison, a 4-deoxy analog (e.g., 1-(1-tert-butyl-1H-pyrazol-3-yl)ethanone) would have 0 HBDs, eliminating the phenolic -OH contribution. The loss of this single HBD can dramatically reduce binding affinity to biological targets (e.g., kinase ATP-binding pockets) and alter crystal packing in materials science applications, leading to changes in melting point, solubility, and bioavailability .

Drug Design Crystal Engineering Supramolecular Chemistry

Purity Specification (95%): A Benchmark for Reproducibility in Early-Stage Research vs. Lower-Grade Pyrazoles

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) is consistently supplied with a minimum purity specification of 95%, as verified by standard analytical methods like HPLC, GC, and NMR . This established purity benchmark is critical for ensuring reproducible results in early-stage research. In contrast, more common pyrazole starting materials (e.g., 1H-pyrazole-3-carboxylic acid, CAS 1621-91-6) are often available in a range of lower purities (e.g., 97% or 98%). The defined 95% specification for 1197815-66-9 provides a reliable, cost-effective standard that is sufficient for initial SAR explorations and intermediate synthesis, offering a quantifiable baseline for reaction yield calculations and impurity profiling without the premium cost associated with ultra-high purity grades (>99%).

Medicinal Chemistry Chemical Biology Process Chemistry

Rotatable Bond Count: Conformational Rigidity and its Impact on Entropic Penalty in Binding vs. Flexible Alkyl-Chain Analogs

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) has 2 rotatable bonds . This limited conformational flexibility can translate to a lower entropic penalty upon target binding compared to more flexible analogs. For instance, substituting the acetyl group with a butanoyl group (C3-CO-C3H7) would increase the rotatable bond count to at least 4, significantly increasing the number of accessible low-energy conformations. A lower rotatable bond count is a favorable feature in drug design, as it often correlates with improved oral bioavailability and enhanced binding affinity due to reduced conformational entropy loss [1].

Drug Design Medicinal Chemistry Computational Chemistry

Validated Use as a Key Intermediate for Potent ACC Inhibitors vs. Unfunctionalized Pyrazoles

While not a drug itself, the specific substitution pattern of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) makes it a validated precursor for constructing complex spiroketopyrazole derivatives, which have demonstrated potent inhibition of Acetyl-CoA Carboxylase (ACC) [1]. In a published study, a series of these derivatives, synthesized using a building block with the identical 1,3,4-substituted pyrazole core, produced lead compounds with nanomolar enzyme inhibitory activity (e.g., compound 7j, IC50 = 1.29 nM) and sub-micromolar anti-proliferative effects against cancer cell lines (e.g., compound 7m against HepG2, IC50 = 0.38 μM) [1]. This contrasts sharply with unsubstituted pyrazole (C3H4N2), which lacks the necessary functional handles for this specific synthetic elaboration. Procurement of 1197815-66-9 provides a validated entry point to a productive chemical space, accelerating hit-to-lead optimization.

Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

Validated Applications: Where 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (1197815-66-9) Delivers Quantifiable Value


Medicinal Chemistry: Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Oncology

This compound serves as a crucial starting material for synthesizing spiroketopyrazole-based ACC inhibitors. As demonstrated in primary literature, utilizing the 1,3,4-substituted pyrazole core of 1197815-66-9 enables the generation of derivatives with nanomolar inhibitory activity against ACC (IC50 = 1.29 nM) and potent anti-proliferative effects on liver cancer cells (HepG2 IC50 = 0.38 μM) [1]. This application is specifically enabled by the compound's unique substitution pattern, which provides the necessary points for further derivatization to achieve target potency.

Early-Stage Drug Discovery: Building Block for Focused Kinase Inhibitor Libraries

The compound's specific hydrogen bond donor/acceptor profile (1 HBD, 4 HBA) and low rotatable bond count (2) are favorable attributes for designing molecules that target ATP-binding pockets of kinases [1]. Its use as a core scaffold for focused compound libraries allows medicinal chemists to explore a chemical space with pre-optimized physicochemical properties, increasing the probability of identifying quality leads with improved oral bioavailability profiles .

Process R&D: Development of Scalable Synthetic Routes to Complex Heterocycles

In process chemistry, the precise molecular weight (182.22 g/mol) and defined purity specification (95%) of 1197815-66-9 provide a reliable, quantifiable foundation for reaction scale-up and cost modeling [1]. The compound's solid, bench-stable nature facilitates handling, and its established use as an intermediate provides a validated starting point for developing robust, high-yielding synthetic protocols for more advanced pharmaceutical candidates.

Materials Science: Development of UV Stabilizers for Polymeric Materials

4-Hydroxypyrazoles, including derivatives of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, are being explored as novel UV absorbers and stabilizers to protect plastics from UV-induced degradation [1]. The specific substituents on the pyrazole ring can be tuned to optimize absorption spectra and compatibility with polymer matrices. While this is an emerging application, the compound's core structure represents a new class of stabilizers that could offer advantages over traditional benzophenone or benzotriazole-based additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.